1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-
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Overview
Description
1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another approach involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazolo and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), showing significant cytotoxic activities against various cancer cell lines.
Biology: The compound’s ability to inhibit specific enzymes makes it a valuable tool in biological research, particularly in studying cell cycle regulation and apoptosis.
Industry: Its unique chemical properties may be leveraged in the development of new materials and industrial catalysts.
Mechanism of Action
The mechanism by which 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol exerts its effects involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thioglycoside derivatives
Comparison: 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups at positions 5 and 7. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other pyrazolopyrimidine derivatives .
Properties
Molecular Formula |
C6H10N4O2 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1-methyl-3,3a,4,7a-tetrahydro-2H-pyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H10N4O2/c1-10-4-3(2-7-10)8-6(12)9-5(4)11/h3-4,7H,2H2,1H3,(H2,8,9,11,12) |
InChI Key |
TZNCMMJWQJQHBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(CN1)NC(=O)NC2=O |
Origin of Product |
United States |
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